molecular formula C13H17F3N4 B2828210 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097937-19-2

2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2828210
CAS No.: 2097937-19-2
M. Wt: 286.302
InChI Key: NEAIWJGEIQARSV-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction where a halogenated pyrimidine intermediate reacts with prop-2-en-1-yl piperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly valuable for enhancing the bioavailability and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and specificity, while the piperazine ring can interact with various biological macromolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-methyl-4-(4-prop-2-enylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4/c1-3-4-19-5-7-20(8-6-19)12-9-11(13(14,15)16)17-10(2)18-12/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAIWJGEIQARSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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